Cas no 1464914-63-3 (5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a fused thiadiazole-oxadiazole core with a carboxylic acid functional group. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The thiadiazole and oxadiazole moieties contribute to its electron-deficient character, making it a versatile intermediate for synthesizing biologically active derivatives. The carboxylic acid group enhances its utility in further functionalization, such as amide or ester formation. Its rigid heterocyclic framework may also confer stability and selectivity in target interactions. This compound is of interest for developing novel pharmaceuticals or crop protection agents due to its distinct structural features and synthetic flexibility.
5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid structure
1464914-63-3 structure
商品名:5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS番号:1464914-63-3
MF:C5H2N4O3S
メガワット:198.159378528595
CID:5984556
PubChem ID:65215973

5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-(1,2,3-thiadiazol-4-yl)-
    • 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
    • 1464914-63-3
    • EN300-1119954
    • CS-0290978
    • AKOS014550233
    • 5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylicacid
    • 5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
    • インチ: 1S/C5H2N4O3S/c10-5(11)3-6-4(12-8-3)2-1-13-9-7-2/h1H,(H,10,11)
    • InChIKey: DRYLMTDTPKKWSV-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2=CSN=N2)=NC(C(O)=O)=N1

計算された属性

  • せいみつぶんしりょう: 197.98476111g/mol
  • どういたいしつりょう: 197.98476111g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 130Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

  • 密度みつど: 1.762±0.06 g/cm3(Predicted)
  • ふってん: 476.2±55.0 °C(Predicted)
  • 酸性度係数(pKa): 2.38±0.10(Predicted)

5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1119954-0.05g
5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
1464914-63-3 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1119954-10.0g
5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
1464914-63-3
10g
$5590.0 2023-05-23
Enamine
EN300-1119954-1g
5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
1464914-63-3 95%
1g
$986.0 2023-10-27
Enamine
EN300-1119954-0.5g
5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
1464914-63-3 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1119954-0.1g
5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
1464914-63-3 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1119954-1.0g
5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
1464914-63-3
1g
$1299.0 2023-05-23
Enamine
EN300-1119954-10g
5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
1464914-63-3 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1119954-5.0g
5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
1464914-63-3
5g
$3770.0 2023-05-23
Enamine
EN300-1119954-0.25g
5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
1464914-63-3 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1119954-2.5g
5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
1464914-63-3 95%
2.5g
$1931.0 2023-10-27

5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献

5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acidに関する追加情報

5-(1,2,3-Thiadiazol-4-yl)-1,2,4-Oxadiazole-3-Carboxylic Acid: A Comprehensive Overview

5-(1,2,3-Thiadiazol-4-yl)-1,2,4-Oxadiazole-3-Carboxylic Acid, with the CAS number 1464914-63-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiadiazole ring and an oxadiazole ring. The presence of these heterocyclic structures makes it a versatile molecule with potential applications in drug design, electronic materials, and advanced functional polymers.

The synthesis of this compound involves a series of carefully designed reactions to achieve the desired connectivity between the two heterocyclic systems. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures. For instance, researchers have employed copper-catalyzed coupling reactions and click chemistry to assemble these rings with high precision. These methods not only enhance the yield but also ensure the formation of stable bonds between the heterocycles.

The structural integrity of 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-Oxadiazole-3-Carboxylic Acid is further enhanced by the carboxylic acid group attached to the oxadiazole ring. This functional group plays a crucial role in determining the compound's reactivity and solubility properties. Studies have shown that this group can participate in hydrogen bonding interactions, making it an ideal candidate for applications in biochemistry and material science.

In terms of applications, this compound has garnered attention for its potential use in drug delivery systems. The combination of thiadiazole and oxadiazole rings imparts unique pharmacokinetic properties to the molecule. Recent research has explored its ability to act as a carrier for hydrophobic drugs due to its amphiphilic nature. Additionally, its ability to form stable complexes with metal ions has opened avenues for its use in metallo-drug design.

The electronic properties of this compound are another area of active research. The conjugated system formed by the thiadiazole and oxadiazole rings exhibits strong absorption in the visible region of the spectrum. This makes it a promising candidate for use in organic electronics and optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have reported that incorporating this compound into polymer blends can significantly improve their charge transport properties.

The environmental impact of synthesizing such compounds is also a topic of concern. Recent studies have focused on developing eco-friendly synthesis routes that minimize waste generation and reduce energy consumption. For example, microwave-assisted synthesis has been employed to accelerate reaction rates while maintaining high yields. These green chemistry approaches are expected to play a pivotal role in scaling up production for industrial applications.

In conclusion, 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-Oxadiazole-3-Carboxylic Acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in drug design, materials science

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